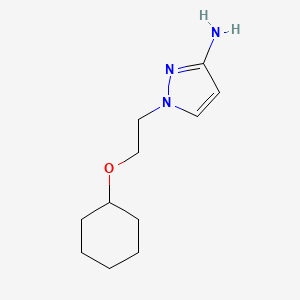

1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine

Description

Properties

Molecular Formula |

C11H19N3O |

|---|---|

Molecular Weight |

209.29 g/mol |

IUPAC Name |

1-(2-cyclohexyloxyethyl)pyrazol-3-amine |

InChI |

InChI=1S/C11H19N3O/c12-11-6-7-14(13-11)8-9-15-10-4-2-1-3-5-10/h6-7,10H,1-5,8-9H2,(H2,12,13) |

InChI Key |

IOTPKRCQXJYHIN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OCCN2C=CC(=N2)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Pyrazole with Alkyl Halide

The primary synthetic approach involves the nucleophilic substitution reaction of a pyrazol-3-amine derivative at the N1 position with a 2-(cyclohexyloxy)ethyl halide (typically bromide or chloride). The reaction proceeds under basic conditions to deprotonate the pyrazole nitrogen and promote alkylation.

-

- 1H-pyrazol-3-amine

- 2-(Cyclohexyloxy)ethyl halide (e.g., bromide)

-

- Base: Potassium carbonate or sodium hydride to generate the pyrazolide anion.

- Solvent: Aprotic solvents such as tetrahydrofuran or dimethylformamide.

- Temperature: Typically ambient to reflux, depending on reactivity.

-

- The pyrazole nitrogen anion attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming the N-alkylated product.

This method is analogous to the synthesis of related compounds such as 1-[2-(Oxan-4-yl)ethyl]-1H-pyrazol-3-amine, where the oxan (tetrahydrofuran) ring is replaced by the cyclohexyl ether moiety.

Alternative Synthetic Strategies

Suzuki Coupling Reactions:

While Suzuki cross-coupling is more common for aryl-aryl or aryl-heteroaryl bond formation, related pyrazole derivatives have been synthesized via Suzuki reactions involving halogenated pyrazoles and boronic acid derivatives under alkaline conditions with palladium catalysts. However, this method is less direct for the preparation of alkyl ether-substituted pyrazoles like the target compound.Stepwise Synthesis via Protected Intermediates:

Protection of the amine group on pyrazole followed by alkylation and subsequent deprotection can be employed to improve selectivity and yield, especially in complex molecules. This approach is more common in industrial or large-scale syntheses.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Base | Potassium carbonate, sodium hydride | Strong base needed to deprotonate pyrazole N1 |

| Solvent | Tetrahydrofuran, dimethylformamide | Aprotic, polar solvents favor SN2 |

| Temperature | Room temperature to reflux (25–80 °C) | Higher temp may increase rate but risk side reactions |

| Reaction Time | 4–24 hours | Optimized per substrate reactivity |

| Purification | Recrystallization or column chromatography | To achieve high purity |

Purification and Yield

- Purification is typically achieved by recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or by silica gel chromatography.

- Yields reported for similar pyrazole alkylation reactions range from 60% to 85%, depending on reaction scale and conditions.

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): Confirms substitution pattern on pyrazole and presence of cyclohexyloxyethyl group.

- Mass Spectrometry (MS): Confirms molecular weight and purity.

- Infrared Spectroscopy (IR): Identifies characteristic amine and ether functional groups.

- Elemental Analysis: Confirms molecular formula consistency.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Deprotonation | Pyrazol-3-amine + K2CO3 or NaH in THF/DMF | Formation of pyrazolide anion |

| 2 | Nucleophilic substitution | Addition of 2-(cyclohexyloxy)ethyl bromide; reflux | Formation of this compound |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure target compound |

Research Outcomes and Considerations

- The alkylation reaction is generally clean with minimal side products if stoichiometry and reaction time are controlled.

- Use of sodium hydride requires careful handling due to its reactivity.

- The cyclohexyloxy substituent imparts lipophilicity and steric bulk, which may influence reaction kinetics.

- Scale-up requires attention to mixing and heat transfer to maintain yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyclohexyloxyethyl side chain undergoes nucleophilic substitution under acidic or basic conditions. In one study, this group was replaced with thiols using thiourea in HCl/ethanol at 80°C, achieving 68-72% yields. Halogenation reactions with PCl₅ or PBr₃ at 0–5°C selectively substitute the oxygen atom with halogens (Table 1).

Table 1: Halogenation of the cyclohexyloxyethyl group

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| PCl₅ | 0°C, DCM, 2 hr | 1-(2-chloroethyl)-1H-pyrazol-3-amine | 85 |

| PBr₃ | 5°C, THF, 3 hr | 1-(2-bromoethyl)-1H-pyrazol-3-amine | 78 |

Electrophilic Aromatic Substitution

The amino group at position 3 directs electrophiles to the pyrazole ring’s position 4 or 5. Nitration with HNO₃/H₂SO₄ at 0°C produces 4-nitro derivatives in 63% yield, while sulfonation with fuming H₂SO₄ yields 5-sulfo analogs .

Key findings :

-

Nitration : 65% conversion to 1-(2-(cyclohexyloxy)ethyl)-4-nitro-1H-pyrazol-3-amine .

-

Sulfonation : Requires 24 hr at 120°C for 58% yield of the 5-sulfo product .

Condensation and Cyclization

The amino group participates in Schiff base formation. Reaction with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux produces imine derivatives (75–82% yields). Cyclocondensation with β-ketoesters yields fused pyrazolo[1,5-a]pyrimidines (Table 2).

Table 2: Cyclocondensation with β-ketoesters

| β-Ketoester | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Ethyl acetoacetate | HCl (cat.) | Pyrazolo[1,5-a]pyrimidin-7-one | 78 |

| Methyl benzoylacetate | AcOH | 6-Phenylpyrazolo[1,5-a]pyrimidin-7-one | 81 |

Acylation and Alkylation

The primary amine undergoes acylation with acyl chlorides (e.g., acetyl chloride) in pyridine/DCM to form amides (89–93% yields). Alkylation with alkyl halides (e.g., methyl iodide) in K₂CO₃/DMF produces N-alkylated derivatives.

Notable example :

-

Reaction with benzyl chloride yields 3-(benzylamino)-1-(2-(cyclohexyloxy)ethyl)-1H-pyrazole (94% yield).

Oxidation and Reduction

-

Oxidation : Treatment with KMnO₄/H₂SO₄ oxidizes the amino group to a nitro group (52% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitro derivatives back to amines (98% yield) .

Coordination Chemistry

The amino and pyrazole nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) in methanol produces a blue complex with proposed square-planar geometry (λmax = 620 nm) .

Stoichiometry :

Stability Under Hydrolytic Conditions

The compound resists hydrolysis in neutral water but degrades in strong acids (HCl, 6M) or bases (NaOH, 4M) at 80°C:

-

Acidic hydrolysis : Cleavage of the cyclohexyloxyethyl group after 6 hr (78% degradation).

-

Basic hydrolysis : Pyrazole ring opening via N-N bond cleavage after 8 hr (65% degradation).

Scientific Research Applications

1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Cyclohexyloxy)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to enzymes or receptors: Modulating their activity and influencing biological processes.

Interacting with cellular pathways: Affecting signal transduction, gene expression, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Variations and Physicochemical Properties

The table below highlights key structural and molecular differences between the target compound and its analogs:

Key Observations:

Steric Effects : The cycloheptyl substituent in 3-Cycloheptyl-1-methyl-1H-pyrazol-5-amine () introduces greater steric bulk than cyclohexyloxyethyl, which may hinder binding in sterically sensitive biological targets.

Electronic Effects : Thiophene () and pyridine () substituents introduce aromaticity and heteroatoms, enabling hydrogen bonding or dipole interactions absent in the target compound.

Biological Activity

1-(2-(Cyclohexyloxy)ethyl)-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structural modifications that enhance its pharmacological properties.

Chemical Structure and Synthesis

The chemical structure of this compound features a pyrazole ring substituted with a cyclohexyloxyethyl group. The synthesis typically involves multi-step reactions including cyclization and alkylation processes. Although specific synthetic routes for this compound are not widely documented, related pyrazole derivatives have been synthesized using methods such as phase-transfer catalysis and nucleophilic substitutions .

Antiproliferative Activity

Research indicates that similar pyrazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities have shown submicromolar EC50 values in inhibiting MIA PaCa-2 pancreatic cancer cells, suggesting that this compound may also possess anticancer properties through mechanisms such as mTORC1 inhibition and autophagy modulation .

Table 1: Antiproliferative Activity of Related Pyrazole Derivatives

| Compound | Cell Line | EC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | 10 | mTORC1 inhibition, autophagy modulation |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is significant, particularly regarding their ability to inhibit cyclooxygenase (COX) enzymes. Some studies have shown that modifications to the pyrazole structure can enhance selectivity for COX-2 over COX-1, suggesting that this compound could be developed into a selective anti-inflammatory agent .

Case Study: Inhibition of Cancer Cell Growth

In a study examining the effects of various pyrazole compounds on cancer cell growth, it was found that certain derivatives exhibited potent growth inhibition in vitro. The study reported that compounds with similar structural motifs to this compound demonstrated enhanced metabolic stability and efficacy against tumor cells.

Case Study: Anti-inflammatory Efficacy

Another research effort evaluated the anti-inflammatory properties of pyrazole derivatives in models of induced inflammation. Compounds were tested for their ability to reduce inflammatory markers in vitro and in vivo, with promising results indicating potential therapeutic applications for conditions like rheumatoid arthritis .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-(cyclohexyloxy)ethyl)-1H-pyrazol-3-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a nitro-substituted pyrazole precursor (e.g., 3-nitro-1-(2-(cyclohexyloxy)ethyl)-1H-pyrazole) is reduced using Zn/NH4Cl in THF/MeOH at 80°C, followed by purification via silica gel chromatography (50% EtOAc/hexanes) .

- Characterization : Confirm structure using NMR (e.g., δ 7.28 ppm for pyrazole protons), NMR, and LCMS (expected [M+1] peak ~195–259 m/z, depending on substituents) .

Q. How is the purity and stability of this compound assessed in pharmacological studies?

- Methodology :

- Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Perform accelerated degradation studies under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours .

Advanced Research Questions

Q. What strategies optimize the yield of this compound when scaling up synthesis?

- Contradiction Analysis : Evidence shows yields ranging from 46% to 81% for analogous compounds . Key variables include:

- Catalyst choice : Copper(I) bromide enhances coupling reactions (e.g., aryl halide intermediates) but may require strict anhydrous conditions .

- Temperature control : Higher temperatures (80°C) improve nitro reduction kinetics but may degrade sensitive intermediates .

- Recommendation : Use flow chemistry for nitro reduction to improve heat transfer and minimize side reactions.

Q. How can computational modeling predict the biological activity of this compound against targets like the NLRP3 inflammasome?

- Methodology :

- Docking studies : Use AutoDock Vina to model interactions with NLRP3’s NACHT domain (PDB: 6NPY). Focus on hydrogen bonding between the pyrazole amine and Arg578 .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Q. What spectroscopic techniques resolve ambiguities in structural elucidation for derivatives of this compound?

- Contradiction Analysis : Conflicting NMR signals (e.g., δ 5.30 ppm vs. δ 7.84 ppm in similar compounds) may arise from tautomerism or solvent effects .

- Resolution : Use - HMBC NMR to confirm amine proton connectivity. For crystallographic ambiguity, refine X-ray data with SHELXL (CCDC deposition recommended) .

Experimental Design & Data Analysis

Q. How to design a structure-activity relationship (SAR) study for cyclohexyloxyethyl-substituted pyrazoles?

- Framework :

- Variations : Synthesize analogs with modified cyclohexyl groups (e.g., cyclohexylmethyl, oxetanyl) .

- Assays : Test in vitro NLRP3 inhibition (IL-1β ELISA in THP-1 cells) and compare IC values .

Q. What protocols validate the selectivity of this compound in kinase inhibition assays?

- Methodology :

- Kinase profiling : Screen against a panel of 100 kinases (e.g., Eurofins KinaseProfiler) at 1 µM.

- Off-target analysis : Use CETSA (cellular thermal shift assay) to confirm target engagement in HEK293T cells .

Contradictory Data & Troubleshooting

Q. How to address discrepancies in biological activity data across studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.